4,4'-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzoic acid
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Overview
Description
4-({2-[(5-{[2-(4-CARBOXYANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound that features a 1,3,4-thiadiazole ring, a carboxyaniline group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(5-{[2-(4-CARBOXYANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Introduction of the carboxyaniline group: This step involves the reaction of the thiadiazole intermediate with 4-carboxyaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the benzoic acid moiety: The final step involves the acylation of the intermediate with benzoic acid derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({2-[(5-{[2-(4-CARBOXYANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-({2-[(5-{[2-(4-CARBOXYANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to the presence of the thiadiazole ring.
Material Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biology: It is studied for its potential to interact with biological macromolecules, influencing various biochemical pathways.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({2-[(5-{[2-(4-CARBOXYANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in disease pathways.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- **4-((E)-{[({5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]HYDRAZONO}METHYL)BENZOIC ACID
- **METHYL 4-{[({5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE
Uniqueness
4-({2-[(5-{[2-(4-CARBOXYANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16N4O6S3 |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
4-[[2-[[5-[2-(4-carboxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16N4O6S3/c25-15(21-13-5-1-11(2-6-13)17(27)28)9-31-19-23-24-20(33-19)32-10-16(26)22-14-7-3-12(4-8-14)18(29)30/h1-8H,9-10H2,(H,21,25)(H,22,26)(H,27,28)(H,29,30) |
InChI Key |
ANJAVOOALUTTID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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